Aspochalasins
Aspochalasins are a novel class of small-molecule inhibitors developed for their potential in cancer therapy. These compounds exhibit selective cytotoxic activity against various cancer cell lines, particularly those with specific genetic mutations. Aspochalasins function by interfering with critical cellular processes, leading to apoptosis or cell cycle arrest. Their unique mechanism of action differentiates them from traditional chemotherapeutics, offering a promising approach for the treatment of multidrug-resistant cancers. Ongoing research aims to optimize their pharmacokinetic properties and explore their therapeutic potential in combination therapies. Clinical trials are currently underway to evaluate their safety and efficacy in various cancer patients, showcasing the promising future of aspochalasins in targeted oncology treatments.

Estrutura | Nome químico | CAS | MF |
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aspochalasin N | 1173040-37-3 | C27H39NO4 |
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aspochalasin R | 1173040-38-4 | C24H35NO3 |
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aspochalasin B | 1426542-81-5 | C24H33NO4 |
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aspochalasin U | 1360444-55-8 | C24H37NO5 |
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aspochalasin P | 1168135-20-3 | C24H35NO4 |
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trichoderone B | 1380494-70-1 | C24H35NO5 |
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Aspochalasin I; 17-Deoxy | 670225-70-4 | C24H35NO4 |
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Aspochalasin I; 17,18-Diepimer | 2365071-16-3 | C24H35NO5 |
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Aspochalasin I; 17,18-Diepimer, Δ5-isomer, 7β-hydroxy | 1426944-58-2 | C24H35NO6 |
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Aspochalasin I; 17-Epimer, 19,20-dihydro, 19S-hydroxy, 18-ketone | 2305291-42-1 | C24H35NO6 |
Literatura Relacionada
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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3. Book reviews
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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